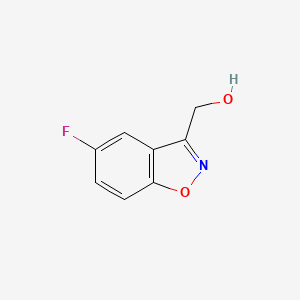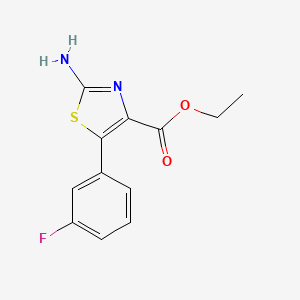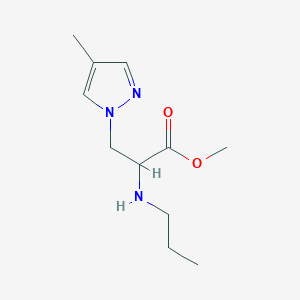
(5-Fluoro-1,2-benzoxazol-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-1,2-benzoxazol-3-YL)methanol is an organofluorine compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoxazole ring substituted with a fluorine atom and a methanol group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1,2-benzoxazol-3-YL)methanol typically involves the reaction of 5-fluoro-2-aminophenol with formaldehyde under acidic conditions to form the benzoxazole ring. The reaction is followed by the introduction of a methanol group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-1,2-benzoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-Fluoro-1,2-benzoxazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Fluoro-1,2-benzoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: This compound shares a similar benzoxazole ring structure but differs in its substituents, leading to different chemical and biological properties.
(5-Fluoro-1,2-benzoxazol-3-YL)methanol:
Uniqueness
The presence of the fluorine atom in this compound enhances its chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H6FNO2 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
(5-fluoro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2 |
Clé InChI |
GWQIKAGKIIHJHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=NO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)

![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)

![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)






![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
